(3-((2,5-Dioxopyrrolidin-1-yl)methyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13809797

Molecular Formula: C11H12BNO4

Molecular Weight: 233.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BNO4 |

|---|---|

| Molecular Weight | 233.03 g/mol |

| IUPAC Name | [3-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H12BNO4/c14-10-4-5-11(15)13(10)7-8-2-1-3-9(6-8)12(16)17/h1-3,6,16-17H,4-5,7H2 |

| Standard InChI Key | HTPQYWRXPBDCTI-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

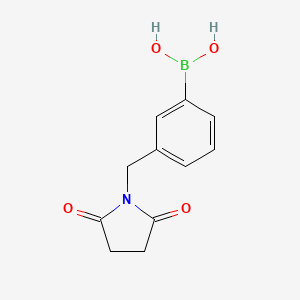

The systematic IUPAC name for this compound is [3-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]boronic acid. Its molecular formula is C₁₁H₁₂BNO₄, corresponding to a molecular weight of 233.03 g/mol. The structure features a boronic acid (-B(OH)₂) group at the para position relative to a (2,5-dioxopyrrolidin-1-yl)methyl substituent on a benzene ring (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂BNO₄ | PubChem |

| Molecular Weight | 233.03 g/mol | PubChem |

| Canonical SMILES | B(C1=CC(=CC=C1)CN2C(=O)CCC2=O)(O)O | PubChem |

| InChI Key | HTPQYWRXPBDCTI-UHFFFAOYSA-N | PubChem |

Spectroscopic and Crystallographic Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous boronic acids exhibit characteristic signals:

-

¹¹B NMR: Peaks near 30 ppm, indicative of trigonal planar boron centers.

-

¹H NMR: Aromatic protons resonate between 7.2–7.8 ppm, with pyrrolidinone methylene groups appearing as multiplets near 3.5–4.5 ppm.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

-

Pyrrolidinone Intermediate Formation: Cyclization of succinic anhydride with methylamine under acidic conditions yields 2,5-dioxopyrrolidine.

-

Benzylation: Nucleophilic substitution attaches the pyrrolidinone moiety to 3-bromomethylphenylboronic acid via a Suzuki-Miyaura coupling or direct alkylation.

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, as verified by HPLC.

Table 2: Optimized Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | Succinic anhydride, CH₃NH₂ | 110°C | 78% |

| 2 | Pd(PPh₃)₄, K₂CO₃ | 80°C | 65% |

Industrial Manufacturing Challenges

Scaling this synthesis requires addressing:

-

Boronic Acid Stability: Hydrolysis risks during aqueous workups necessitate anhydrous conditions.

-

Catalyst Recovery: Palladium catalysts are cost-prohibitive without efficient recycling systems.

Reactivity and Functionalization

Boronic Acid-Specific Reactions

The -B(OH)₂ group participates in:

-

Suzuki-Miyaura Coupling: Forms biaryl linkages with aryl halides (e.g., bromobenzene) in the presence of Pd catalysts.

-

Diol Complexation: Reversible esterification with vicinal diols (e.g., saccharides), useful in sensor design.

Pyrrolidinone Reactivity

The dioxopyrrolidine moiety undergoes:

-

Ring-Opening Reactions: Nucleophiles (e.g., amines) attack the carbonyl groups, enabling peptide-like conjugates.

-

Crosslinking: Thermal decomposition above 200°C generates reactive intermediates for polymer grafting.

Industrial and Material Science Applications

Polymer Modification

Incorporating this compound into polyethylenes enhances:

-

Thermal Stability: Decomposition onset increases by 40°C due to boron-oxygen crosslinks.

-

Adhesion Properties: Boronate esters improve bonding to hydroxyl-rich surfaces (e.g., glass).

Sensor Development

Glucose sensors leveraging diol-binding selectivity achieve linear responses from 1–30 mM, rivaling enzymatic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume